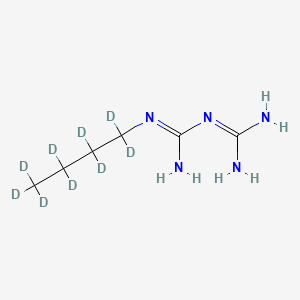
Amidotrizoic Acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidotrizoic Acid-d6, also known as 3,5-Bis(acetyl-d6-amino)-2,4,6-triiodobenzoic Acid, is a deuterium-labeled derivative of Amidotrizoic Acid. This compound is primarily used as a contrast agent in medical imaging, particularly in X-ray and computed tomography (CT) scans. The deuterium labeling enhances its stability and allows for more precise imaging applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amidotrizoic Acid-d6 involves the introduction of deuterium atoms into the Amidotrizoic Acid molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The key steps include:
Acetylation: The addition of acetyl groups to the amino groups on the benzene ring.
Deuterium Labeling: The replacement of hydrogen atoms with deuterium atoms in the acetyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Using iodine and suitable catalysts to iodinate the benzene ring.
Large-scale Acetylation: Employing acetic anhydride and catalysts to acetylate the amino groups.
Deuterium Exchange: Utilizing deuterated solvents and reagents to achieve deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions: Amidotrizoic Acid-d6 undergoes various chemical reactions, including:
Oxidation: Conversion of the acetyl groups to carboxylic acids under oxidative conditions.
Reduction: Reduction of the iodine atoms to iodide ions using reducing agents.
Substitution: Replacement of iodine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products:
Oxidation: Formation of tricarboxylic acid derivatives.
Reduction: Production of iodide salts and deacetylated compounds.
Substitution: Generation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Amidotrizoic Acid-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized as a contrast agent in diagnostic imaging to enhance the visibility of internal structures.
Industry: Applied in the development of new imaging agents and in quality control processes for imaging equipment
Mecanismo De Acción
The mechanism of action of Amidotrizoic Acid-d6 as a contrast agent relies on its iodine content. Iodine atoms are highly electron-dense, which allows them to absorb X-rays effectively. When introduced into the body, this compound localizes in specific tissues, creating a contrast between different structures. This contrast enhances the quality of diagnostic images, aiding in accurate diagnosis and assessment of various medical conditions .
Comparación Con Compuestos Similares
Amidotrizoic Acid-d6 can be compared with other iodinated contrast agents such as:
Diatrizoic Acid: Similar in structure but without deuterium labeling. Used widely in medical imaging.
Iohexol: A non-ionic contrast agent with lower osmolality, reducing the risk of adverse reactions.
Iopamidol: Another non-ionic contrast agent with a similar application but different pharmacokinetic properties
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise imaging applications compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYQUNUQOZFHG-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
